molecular formula C14H12O3 B6377698 2-Formyl-5-(3-hydroxymethylphenyl)phenol CAS No. 1261965-70-1

2-Formyl-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6377698
CAS No.: 1261965-70-1
M. Wt: 228.24 g/mol
InChI Key: IOFIJONCGKDYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(3-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method yields the precursor aldehydes, which are then reduced using sodium borohydride to obtain the desired hydroxymethyl derivatives . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is often produced with a minimum purity of 95% .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Formyl-5-(3-formylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(3-hydroxymethylphenyl)phenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-hydroxymethylphenyl)phenol is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The compound’s phenolic structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    5-(3-Hydroxymethylphenyl)phenol: Lacks the formyl group, limiting its applications in oxidation reactions.

Uniqueness

2-Formyl-5-(3-hydroxymethylphenyl)phenol is unique due to the presence of both formyl and hydroxymethyl groups, allowing it to participate in a wider range of chemical reactions and making it more versatile for various applications.

Properties

IUPAC Name

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIJONCGKDYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685074
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-70-1
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.